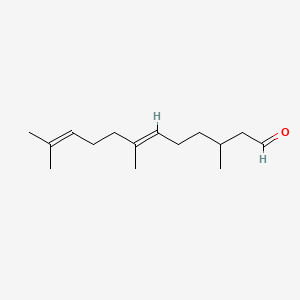
6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- is a chemical compound with the molecular formula C15H26O. It is a type of fatty aldehyde and is known for its distinct structure, which includes a dodecadienal backbone with three methyl groups at positions 3, 7, and 11, and a double bond at the 6th position in the E-configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- can be achieved through various synthetic routes. One common method involves the use of farnesol as a starting material. Farnesol undergoes oxidation to form farnesal, which is then subjected to further chemical reactions to introduce the double bonds and methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The double bonds in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens or other electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: 6,10-Dodecadienoic acid, 3,7,11-trimethyl-, (6E)-
Reduction: 6,10-Dodecadienol, 3,7,11-trimethyl-, (6E)-
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its role in biological systems, particularly in pheromone signaling in insects.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a signaling molecule, binding to receptors and triggering specific cellular responses. The exact pathways and molecular targets can vary depending on the context of its use, such as in pheromone signaling or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
6,10-Dodecadien-1-ol, 3,7,11-trimethyl-: This compound is similar in structure but has an alcohol group instead of an aldehyde group.
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (E,E)-: This compound has a similar backbone but different positions of double bonds and methyl groups.
Uniqueness
6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)- is unique due to its specific configuration and the presence of the aldehyde group, which imparts distinct chemical properties and reactivity compared to its similar counterparts .
Properties
CAS No. |
51513-58-7 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(6E)-3,7,11-trimethyldodeca-6,10-dienal |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,12,15H,5-6,8,10-11H2,1-4H3/b14-9+ |
InChI Key |
ITBYWGRSPHMAEE-NTEUORMPSA-N |
Isomeric SMILES |
CC(CC/C=C(\C)/CCC=C(C)C)CC=O |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


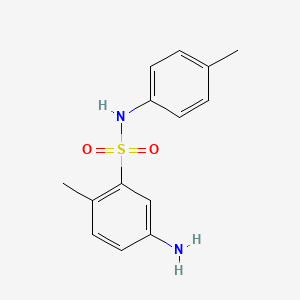
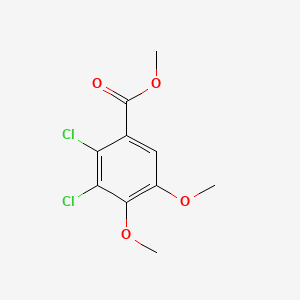
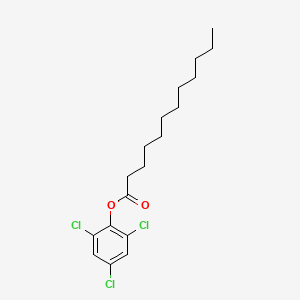
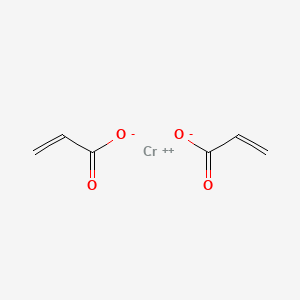
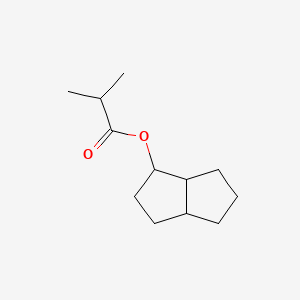


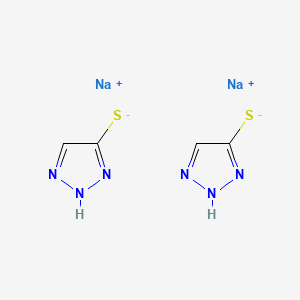
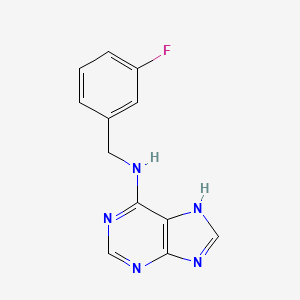
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)

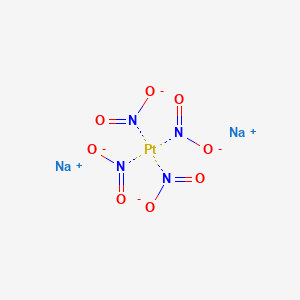
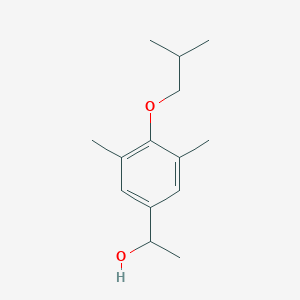
![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
